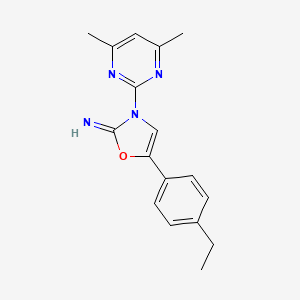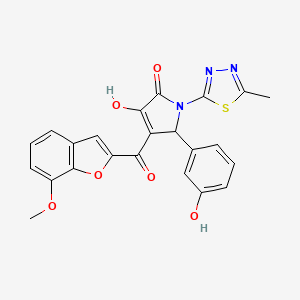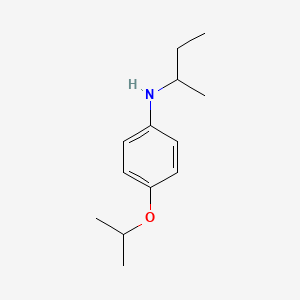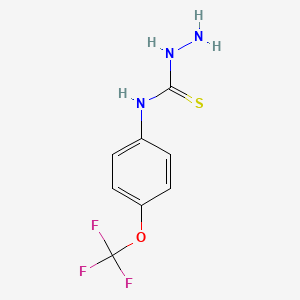
3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups, an ethylphenyl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-thiol with 4-ethylbenzaldehyde under basic conditions to form an intermediate. This intermediate is then cyclized with an appropriate reagent, such as an isocyanate, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-methylphenyl)-1,3-oxazol-2-imine
- 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-chlorophenyl)-1,3-oxazol-2-imine
- 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-fluorophenyl)-1,3-oxazol-2-imine
Uniqueness
Compared to similar compounds, 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine is unique due to the presence of the ethyl group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest in various research fields.
Eigenschaften
Molekularformel |
C17H18N4O |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
3-(4,6-dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine |
InChI |
InChI=1S/C17H18N4O/c1-4-13-5-7-14(8-6-13)15-10-21(16(18)22-15)17-19-11(2)9-12(3)20-17/h5-10,18H,4H2,1-3H3 |
InChI-Schlüssel |
ZWVYNBTVADDVFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CN(C(=N)O2)C3=NC(=CC(=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-5-[(naphthalen-2-yl)oxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B12127688.png)


![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone](/img/structure/B12127696.png)



![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127724.png)

![4-(benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12127737.png)
![2-(5-{[4-(Methoxycarbonyl)phenyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-y l)acetic acid](/img/structure/B12127743.png)


![4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12127763.png)
